![molecular formula C8H8BF3O4 B1435091 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid CAS No. 1391918-92-5](/img/structure/B1435091.png)
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid
Overview
Description
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is a reactant involved in the synthesis of various derivatives such as pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .
Synthesis Analysis
The synthesis of “4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” involves the formation of 2-formyl-4-(trifluoromethyl)phenylboronic acid as well as its benzoxaborole and bis(benzoxaborole) derivatives . More details about the synthesis process can be found in the referenced papers .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is C8H8BF3O3. It has a molecular weight of 219.96 g/mol . The structure of the compound is characterized by 1H, 13C, 11B, and 19F NMR spectroscopy .
Chemical Reactions Analysis
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” is involved in various chemical reactions. It is used in the synthesis of pyrazine derivatives as corticotropin releasing factor-1 receptor antagonists, C-H functionalization of quinones, phenyl-purine-carbonitrile derivative synthesis as cathepsin S inhibitors, and synthesis of chiral bicyclooctadiene-based ligands .
Physical And Chemical Properties Analysis
“4-Methoxy-2-(trifluoromethoxy)phenylboronic acid” has a molecular weight of 219.96 g/mol. It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . More details about its physical and chemical properties can be found in the referenced papers .
Scientific Research Applications
Synthesis of Pyrazine Derivatives
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid: is utilized in the synthesis of pyrazine derivatives which are significant as corticotropin-releasing factor-1 (CRF1) receptor antagonists . These compounds have potential therapeutic applications in treating anxiety and depression, as CRF1 is implicated in the stress response.
C-H Functionalization of Quinones
This compound is involved in the C-H functionalization of quinones . This process is crucial in organic synthesis, allowing for the direct introduction of functional groups into aromatic compounds, which is valuable in the development of pharmaceuticals and agrochemicals.
Cathepsin S Inhibitors
The compound serves as a reactant in the synthesis of phenyl-purine-carbonitrile derivatives, which act as cathepsin S inhibitors . Cathepsin S plays a role in antigen presentation and is a target for autoimmune diseases like rheumatoid arthritis.
Chiral Bicyclooctadiene-based Ligands
Researchers use 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid in the synthesis of chiral bicyclooctadiene-based ligands . These ligands are important in asymmetric synthesis, which is used to create enantiomerically pure substances, a key aspect in the production of certain medications.
Corticotropin-Releasing Factor-1 Antagonists
The compound is also a key reactant in the synthesis of corticotropin-releasing factor-1 antagonists . These antagonists are studied for their potential to treat various disorders, including depression, anxiety, and irritable bowel syndrome, by modulating the body’s stress response.
Development of Boron-Containing Pharmaceuticals
Lastly, 4-Methoxy-2-(trifluoromethoxy)phenylboronic acid is essential in the development of boron-containing pharmaceuticals . Boronic acids and their derivatives are increasingly recognized for their utility in medicinal chemistry, particularly in the design of proteasome inhibitors and cancer therapeutics.
Safety and Hazards
properties
IUPAC Name |
[4-methoxy-2-(trifluoromethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c1-15-5-2-3-6(9(13)14)7(4-5)16-8(10,11)12/h2-4,13-14H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMAPFGSEVYIZHG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC)OC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2-(trifluoromethoxy)phenylboronic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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